molecular formula C14H31N3 B12530803 1,6,12-Triazacycloheptadecane CAS No. 652130-89-7

1,6,12-Triazacycloheptadecane

Cat. No.: B12530803
CAS No.: 652130-89-7
M. Wt: 241.42 g/mol
InChI Key: XDMPSEKXLPGTNK-UHFFFAOYSA-N
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Description

1,6,12-Triazacycloheptadecane is a macrocyclic compound that belongs to the class of triazacycloalkanes. These compounds are characterized by the presence of nitrogen atoms within a cyclic structure. The unique arrangement of nitrogen atoms in this compound makes it an interesting subject for research in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,12-Triazacycloheptadecane typically involves the cyclization of linear precursors containing nitrogen atoms. One common method is the reaction of diamines with dihalides under basic conditions to form the macrocyclic ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or nickel salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the availability of high-purity starting materials and advanced purification techniques, such as chromatography, play a crucial role in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

1,6,12-Triazacycloheptadecane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, mild temperatures.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nitrogen-containing compounds, while substitution reactions can produce a variety of substituted triazacycloheptadecane derivatives .

Scientific Research Applications

1,6,12-Triazacycloheptadecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6,12-Triazacycloheptadecane involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The nitrogen atoms in the ring play a crucial role in coordinating with metal ions and facilitating these interactions. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in diverse biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,5,6,9,12-Hexaazacyclotetradecatetraene
  • 1,2,5,6,9,14-Hexaazacyclohexadecahexaene

Uniqueness

1,6,12-Triazacycloheptadecane is unique due to its specific arrangement of nitrogen atoms within a 17-membered ring. This structure imparts distinct chemical and physical properties, making it different from other similar compounds. For example, while 1,2,5,6,9,12-Hexaazacyclotetradecatetraene and 1,2,5,6,9,14-Hexaazacyclohexadecahexaene also contain multiple nitrogen atoms, their ring sizes and nitrogen arrangements differ, leading to variations in their reactivity and applications .

Properties

CAS No.

652130-89-7

Molecular Formula

C14H31N3

Molecular Weight

241.42 g/mol

IUPAC Name

1,6,12-triazacycloheptadecane

InChI

InChI=1S/C14H31N3/c1-3-9-15-10-4-2-6-12-17-14-8-7-13-16-11-5-1/h15-17H,1-14H2

InChI Key

XDMPSEKXLPGTNK-UHFFFAOYSA-N

Canonical SMILES

C1CCNCCCCCNCCCCNCC1

Origin of Product

United States

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